Cas no 1256836-47-1 (4-Hydroxy-5-(trifluoromethyl)picolinaldehyde)

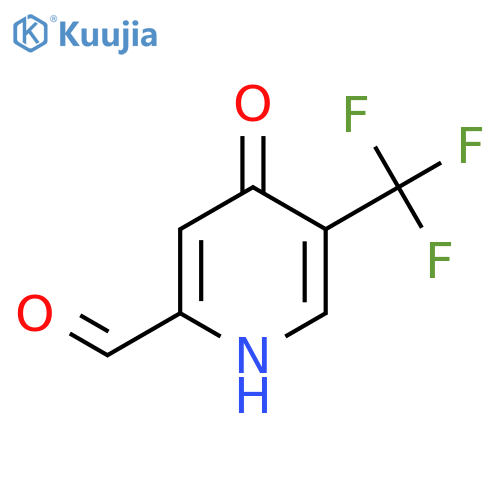

1256836-47-1 structure

商品名:4-Hydroxy-5-(trifluoromethyl)picolinaldehyde

CAS番号:1256836-47-1

MF:C7H4F3NO2

メガワット:191.107372283936

CID:4906215

4-Hydroxy-5-(trifluoromethyl)picolinaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-Hydroxy-5-(trifluoromethyl)picolinaldehyde

-

- インチ: 1S/C7H4F3NO2/c8-7(9,10)5-2-11-4(3-12)1-6(5)13/h1-3H,(H,11,13)

- InChIKey: QPTFYXRGASKVEA-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CNC(C=O)=CC1=O)(F)F

計算された属性

- せいみつぶんしりょう: 191.01941286 g/mol

- どういたいしつりょう: 191.01941286 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 314

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 46.2

- ぶんしりょう: 191.11

4-Hydroxy-5-(trifluoromethyl)picolinaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029005350-500mg |

4-Hydroxy-5-(trifluoromethyl)picolinaldehyde |

1256836-47-1 | 95% | 500mg |

$1786.10 | 2023-09-03 | |

| Alichem | A029005350-250mg |

4-Hydroxy-5-(trifluoromethyl)picolinaldehyde |

1256836-47-1 | 95% | 250mg |

$1019.20 | 2023-09-03 | |

| Alichem | A029005350-1g |

4-Hydroxy-5-(trifluoromethyl)picolinaldehyde |

1256836-47-1 | 95% | 1g |

$2895.00 | 2023-09-03 |

4-Hydroxy-5-(trifluoromethyl)picolinaldehyde 関連文献

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

1256836-47-1 (4-Hydroxy-5-(trifluoromethyl)picolinaldehyde) 関連製品

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬